molecular formula C13H18F3NO5S B054441 4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate CAS No. 124915-06-6

4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate

Cat. No. B054441
M. Wt: 357.35 g/mol
InChI Key: WLRXPMQGBKYWNJ-UHFFFAOYSA-M
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Description

Synthesis Analysis

Although specific details on the synthesis of "4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate" were not found, related compounds have been synthesized through Friedel-Crafts alkylations catalyzed by trifluoromethanesulfonic acid, as demonstrated by Wilsdorf, Leichnitz, and Reissig (2013) for the synthesis of phenylpropanoid derivatives (Wilsdorf, Leichnitz, & Reissig, 2013). Such methods highlight the reactivity of trifluoromethanesulfonate groups in facilitating complex chemical transformations.

Molecular Structure Analysis

The molecular structure of compounds related to "4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate" can be intricate, with studies like that of Wu et al. (2009) on similar sulfonic acid derivatives providing insight into their complex three-dimensional arrangements and hydrogen bonding networks (Wu et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of "4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate" and similar compounds involves a variety of reactions. For instance, Pilli and Dias (1991) demonstrated the catalytic activity of trimethylsilyl trifluoromethanesulfonate in amidoalkylation reactions, leading to the synthesis of complex organic molecules (Pilli & Dias, 1991).

Physical Properties Analysis

The physical properties of compounds containing ethoxycarbonyl and trifluoromethanesulfonate groups can vary widely. Detailed analysis of these properties often requires specific studies on the compound . However, general trends can be observed in related research, such as the work by Védova et al. (2004) on fluorocarbonyl trifluoromethanesulfonate, revealing insights into molecular conformations and phase behavior (Védova et al., 2004).

Chemical Properties Analysis

The chemical properties of "4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate" are influenced by its functional groups, which contribute to its reactivity and interactions. Studies on similar compounds, such as those by Ishihara et al. (1996), who explored the catalytic activities of scandium trifluoromethanesulfonate, provide a foundation for understanding the chemical behavior of such complex molecules (Ishihara et al., 1996).

Scientific Research Applications

  • Catalysis and Synthesis of Organic Compounds : This compound is used as a catalyst or intermediate in various organic synthesis processes. For example, it facilitates the stereoselective conversion of certain compounds into others like norsedamine and sedamine (Pilli & Dias, 1991). It also plays a role in the reactions involving benzocyclic β-keto esters with sulfonyl azides (Benati, Nanni, & Spagnolo, 1999).

  • Radiolabeling in Biomedical Research : A notable application is in the radiolabeling of biomolecules, particularly peptides. The compound is used for the direct one-step labeling with [18F]-fluoride, essential in the development of radiotracers for imaging in medical diagnostics (Becaud et al., 2009).

  • Precursor for Aryl [18F] Fluorides : It serves as a precursor in the preparation of aryl [18F] fluorides, which are crucial in the development of PET (Positron Emission Tomography) radiotracers. These radiotracers are used for brain imaging and studying the dopamine uptake system (Haka, Kilbourn, Watkins, & Toorongian, 1989).

  • Development of Novel Protecting Groups : This compound is involved in the development of new protecting groups in the synthesis of DNA-binding polyamides. Protecting groups are vital in synthetic chemistry for the temporary modification of functional groups to prevent unwanted reactions (Choi et al., 2003).

  • In Chemical Catalysis : It is used in chemical catalysis, for instance, in Bronsted acid-catalyzed additions, and in facilitating various chemical reactions, including those leading to the synthesis of triazines (Hor et al., 2021; Ghorbani‐Vaghei et al., 2015).

  • In Polymerization Processes : The compound is also applied in polymerization processes, such as in the ring-opening polymerization of cyclic iminocarbonates, leading to the formation of polymeric materials (Miyamoto et al., 1992).

Future Directions

Fluorinated compounds, including those containing trifluoromethanesulfonate groups, have a wide range of applications and are used in medicines, agrochemicals, and other fields . The development of new reagents and catalysts has led to rapid growth in fluorination and fluoroalkylation methods .

properties

IUPAC Name

(4-ethoxycarbonylphenyl)-trimethylazanium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18NO2.CHF3O3S/c1-5-15-12(14)10-6-8-11(9-7-10)13(2,3)4;2-1(3,4)8(5,6)7/h6-9H,5H2,1-4H3;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRXPMQGBKYWNJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)[N+](C)(C)C.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20558477
Record name 4-(Ethoxycarbonyl)-N,N,N-trimethylanilinium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20558477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate

CAS RN

124915-06-6
Record name 4-(Ethoxycarbonyl)-N,N,N-trimethylanilinium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20558477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate
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4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate
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4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate
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4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate
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4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate

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